

An In-depth Technical Guide to the Fischer Projection of D-Threose

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Compound of Interest

Compound Name: *D-Threose*

Cat. No.: *B119605*

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This guide provides a comprehensive overview of the Fischer projection of **D-Threose**, a four-carbon aldose monosaccharide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its stereochemistry, physicochemical properties, and synthesis.

Introduction to D-Threose

D-Threose is a monosaccharide with the chemical formula $C_4H_8O_4$. As an aldotetrose, it contains an aldehyde functional group and four carbon atoms.^[1] The designation 'D' refers to the configuration of the chiral center furthest from the aldehyde group (C3), which is analogous to that of D-glyceraldehyde. Threose has two chiral centers (C2 and C3), giving rise to four possible stereoisomers.^[2]

The Fischer Projection and Stereochemistry

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. In the Fischer projection of **D-Threose**, the carbon backbone is depicted vertically with the most oxidized carbon (the aldehyde group) at the top. The horizontal lines represent bonds projecting out of the plane of the paper, while the vertical lines represent bonds projecting into the plane.

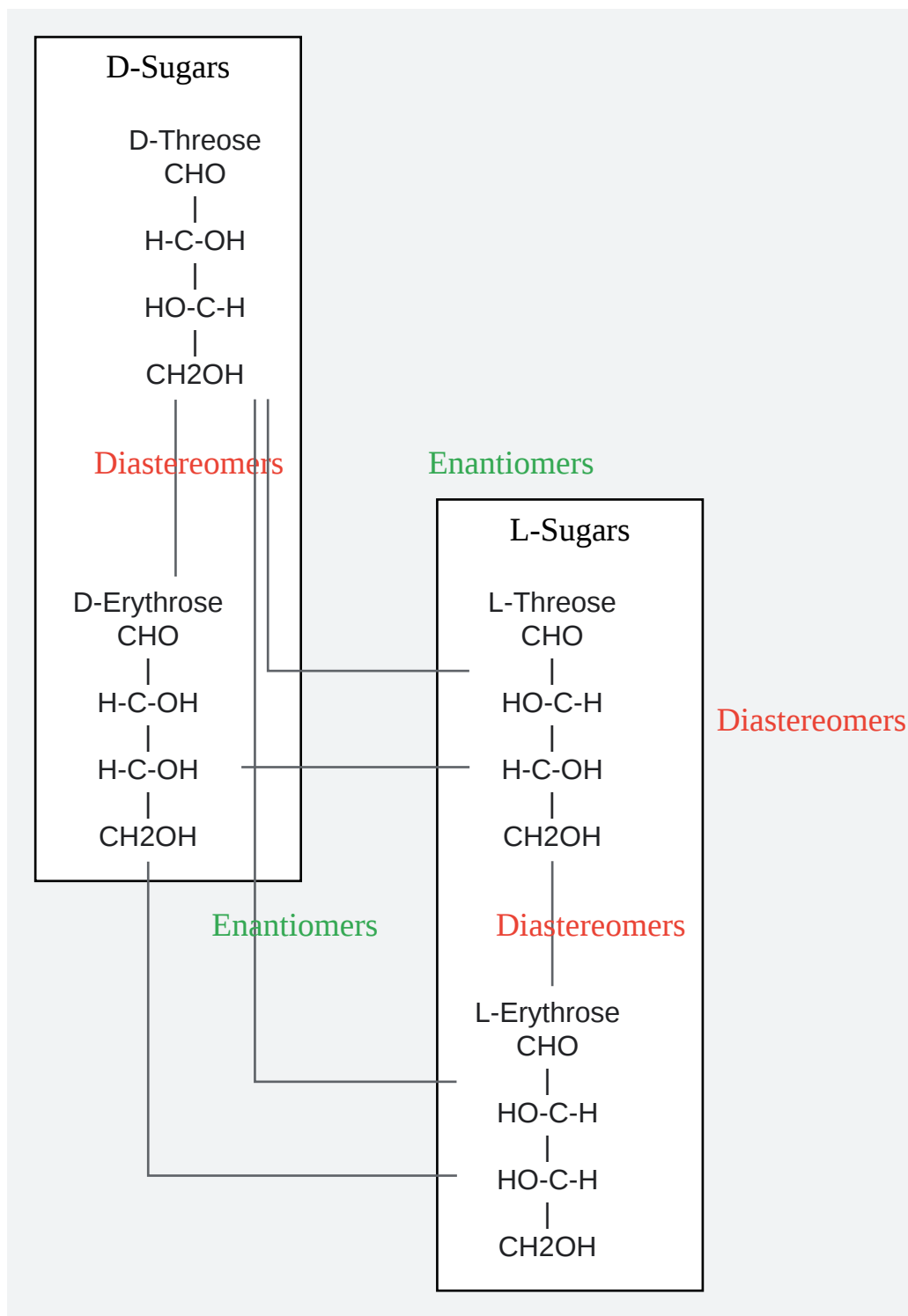
In **D-Threose**, the hydroxyl group on C2 is on the left, and the hydroxyl group on C3 is on the right. This arrangement distinguishes it from its diastereomer, D-Erythrose, where both hydroxyl groups are on the right.^[2]

Stereoisomers of Threose

D-Threose is part of a family of four stereoisomers:

- **Enantiomer: L-Threose:** L-Threose is the non-superimposable mirror image of **D-Threose**. Enantiomers have identical physical properties, with the exception of the direction in which they rotate plane-polarized light.[\[3\]](#)[\[4\]](#)
- **Diastereomers: D-Erythrose and L-Erythrose:** Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points and optical rotations.[\[4\]](#)

The stereochemical relationships between these isomers are crucial for their biological activity and their roles as chiral building blocks in organic synthesis.



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Fischer projections of the stereoisomers of threose and erythrose.

Physicochemical Properties

The distinct stereochemistry of **D-Threose** and its related isomers leads to differences in their physical properties.

Quantitative Data Summary

Property	D-Threose	L-Threose	D-Erythrose	L-Erythrose
Molar Mass (g/mol)	120.10	120.10	120.10	120.10
Optical Rotation ([α] _D)	-12.3° (c=4, H ₂ O) [5]; -4.0° (c=7, H ₂ O)[3][4]; -10° to -13° (H ₂ O)[2]	+4.6° (c=6, H ₂ O) [3][4]	-	-
Melting Point (°C)	Syrup[5]	-	121	-

Experimental Protocols

The synthesis of **D-Threose** can be achieved through various methods, with the Kiliani-Fischer synthesis being a classical approach for elongating the carbon chain of an aldose.

Kiliani-Fischer Synthesis of D-Threose from D-Glyceraldehyde

The Kiliani-Fischer synthesis extends the carbon chain of an aldose by one carbon atom, resulting in a mixture of two epimeric sugars.[6][7] Starting from D-glyceraldehyde, this synthesis yields a mixture of D-Erythrose and **D-Threose**.



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Workflow for the Kiliani-Fischer synthesis of **D-Threose**.

Methodology:

- **Cyanohydrin Formation:** D-glyceraldehyde is reacted with sodium cyanide (NaCN) or hydrogen cyanide (HCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of D-glyceraldehyde, forming a mixture of two diastereomeric cyanohydrins.^[7]
- **Hydrolysis:** The resulting cyanohydrin mixture is heated in water to hydrolyze the nitrile group into a carboxylic acid. This intermediate rapidly cyclizes to form a more stable mixture of diastereomeric gamma-lactones (D-erythro-1,4-lactone and D-threo-1,4-lactone).^[7]
- **Separation of Diastereomers:** The separation of the diastereomeric lactones is a critical and challenging step due to their similar physical properties. This can be achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with specialized columns (e.g., a Shodex SC1011).
- **Reduction:** The separated D-threo-1,4-lactone is then reduced to **D-Threose**. A common reducing agent for this step is a sodium amalgam (Na-Hg).^[7]
- **Purification:** The final product, **D-Threose**, is typically obtained as a syrup and requires purification to remove any remaining reagents and byproducts.^[5] This can involve techniques such as ion-exchange chromatography to remove salts and other charged species.

Determination of Optical Rotation

The optical activity of **D-Threose** is a key parameter for its characterization.

Protocol:

- **Sample Preparation:** Prepare a solution of **D-Threose** of a known concentration (c) in a suitable solvent, typically water. The concentration is usually expressed in g/mL or g/100mL.
- **Instrumentation:** Use a polarimeter equipped with a sodium lamp (D-line, 589 nm) as the light source. The sample cell should have a defined path length (l), typically 1 decimeter (10 cm).
- **Measurement:**
 - Calibrate the polarimeter with the pure solvent (blank).

- Fill the sample cell with the **D-Threose** solution, ensuring there are no air bubbles.
- Measure the observed angle of rotation (α).
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$ The temperature and solvent used should always be reported alongside the specific rotation value.

Conclusion

The Fischer projection of **D-Threose** provides a clear representation of its stereochemistry, which is fundamental to its unique properties and its relationship with its stereoisomers. Understanding its synthesis, particularly the challenges in separating it from its diastereomer D-Erythrose, is crucial for its application in research and development. The data and protocols presented in this guide offer a solid foundation for professionals working with this important monosaccharide.

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